molecular formula C15H9ClN2O3 B12356319 Methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate

Methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate

Cat. No.: B12356319
M. Wt: 300.69 g/mol
InChI Key: VRUQPNSANANFPV-UHFFFAOYSA-N
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Description

Methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate is a compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, anticonvulsant, and sedative properties

Chemical Reactions Analysis

Types of Reactions

Methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Commonly involves the replacement of a chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzodiazepines .

Scientific Research Applications

Methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of Methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptor. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties . The pathways involved include modulation of neurotransmitter release and receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

Molecular Formula

C15H9ClN2O3

Molecular Weight

300.69 g/mol

IUPAC Name

methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate

InChI

InChI=1S/C15H9ClN2O3/c1-21-15(20)8-2-5-11-13(6-8)17-12-7-9(16)3-4-10(12)14(19)18-11/h2-7H,1H3

InChI Key

VRUQPNSANANFPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC3=C(C=CC(=C3)Cl)C(=O)N=C2C=C1

Origin of Product

United States

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